
(3R,5R)-1,7-diphenylheptane-3,5-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(+)-Yashabushidiol B is a naturally occurring compound known for its unique chemical structure and potential biological activities. It is a type of sesquiterpene, which are compounds made up of three isoprene units. Sesquiterpenes are known for their diverse range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Yashabushidiol B involves several steps, starting from simpler organic molecules. The synthetic route typically includes the formation of the core sesquiterpene structure, followed by the introduction of specific functional groups. Common reagents used in the synthesis include organometallic reagents, oxidizing agents, and catalysts to facilitate various chemical transformations.
Industrial Production Methods
Industrial production of (+)-Yashabushidiol B is still in the research phase, with efforts focused on optimizing the yield and purity of the compound. Methods such as biotechnological synthesis using engineered microorganisms and plant cell cultures are being explored as potential scalable production techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(+)-Yashabushidiol B undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
The major products formed from these reactions depend on the specific functional groups present in (+)-Yashabushidiol B and the conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
(+)-Yashabushidiol B has several scientific research applications, including:
Chemistry: Used as a model compound for studying sesquiterpene synthesis and reactivity.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential anticancer activities, particularly in inhibiting the growth of cancer cells.
Wirkmechanismus
The mechanism of action of (+)-Yashabushidiol B involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors involved in key biological processes. For example, its anticancer activity may involve the inhibition of enzymes critical for cell division, leading to the suppression of tumor growth.
Vergleich Mit ähnlichen Verbindungen
(+)-Yashabushidiol B can be compared with other sesquiterpenes, such as:
Artemisinin: Known for its antimalarial properties.
Farnesol: Known for its role in the biosynthesis of cholesterol and other sterols.
Bisabolol: Known for its anti-inflammatory and skin-soothing properties.
What sets (+)-Yashabushidiol B apart is its unique combination of functional groups and its specific biological activities, making it a compound of significant interest in various fields of research.
Eigenschaften
Molekularformel |
C19H24O2 |
|---|---|
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
(3R,5R)-1,7-diphenylheptane-3,5-diol |
InChI |
InChI=1S/C19H24O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-10,18-21H,11-15H2/t18-,19-/m1/s1 |
InChI-Schlüssel |
QSUSPILNZCEGPK-RTBURBONSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)CC[C@H](C[C@@H](CCC2=CC=CC=C2)O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(CC(CCC2=CC=CC=C2)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Fluoro-6-(4-methylpiperazin-1-yl)-10-oxo-4-thia-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrobromide](/img/structure/B13446316.png)
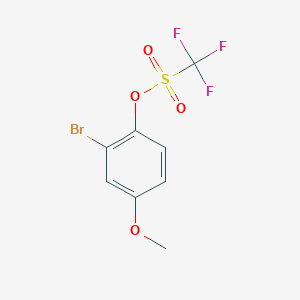

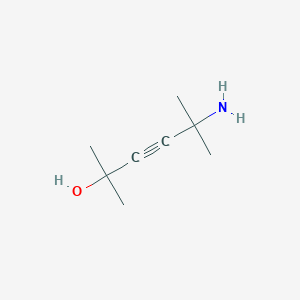
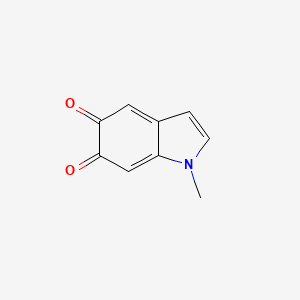

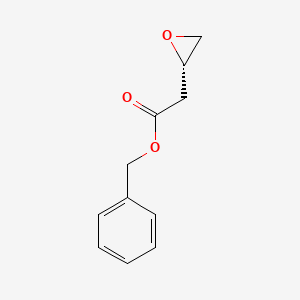
amine hydrochloride](/img/structure/B13446376.png)
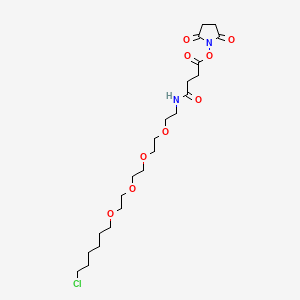
![1-(2-Fluoroethyl)-1H-benzo[d]imidazole](/img/structure/B13446389.png)
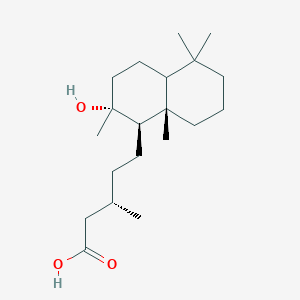
![Bis-OTBS-6-[(3-methyl-2-buten-1-yl)oxy]phenyl]ethanone](/img/structure/B13446403.png)

![Phenylmethyl 2,3-O-[(1S,2S)-1,2-Dimethoxy-1,2-dimethyl-1,2-ethanediyl]-alpha-L-xylopyranoside 4-(1,1,1-Trifluoromethanesulfonate)](/img/structure/B13446414.png)
